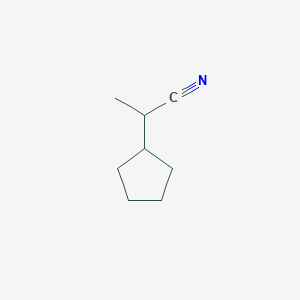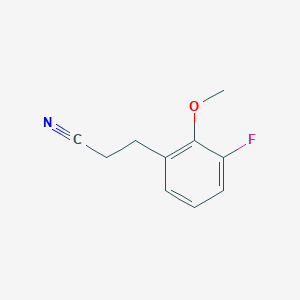
2-Cyclopentylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylpropanenitrile is an organic compound with the molecular formula C9H15N. It features a cyclopentyl group attached to a propanenitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the methods for synthesizing 2-cyclopentylpropanenitrile involves the hydrolysis, amidation, and dehydration of 3-(4-halo-1H-pyrazol-1-yl)-3-cyclopentylpropionate. This process utilizes selective lipase in a phosphate buffer solution to achieve the desired product . Another method involves the synthesis of (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropionitrile through a series of steps including hydrolysis and amidation .
Industrial Production Methods: The industrial production of this compound typically involves scalable processes with mild reaction conditions, readily available raw materials, and high yields. These methods are designed to be cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylpropanenitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
2-Cyclopentylpropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-cyclopentylpropanenitrile involves its interaction with specific molecular targets. For instance, in the context of pharmaceuticals, it can inhibit the activity of Janus Associated Kinases (JAKs), thereby modulating cytokine signaling pathways. This inhibition can lead to the suppression of inflammatory responses and the proliferation of certain cell types .
Comparison with Similar Compounds
- Cyclopentylacetonitrile
- Cyclopentylmethylamine
- Cyclopentylpropanoic acid
Comparison: 2-Cyclopentylpropanenitrile is unique due to its specific nitrile group attached to a cyclopentyl ring, which imparts distinct chemical properties and reactivity. Compared to cyclopentylacetonitrile, it has an additional carbon in the side chain, which can influence its reactivity and applications. Cyclopentylmethylamine and cyclopentylpropanoic acid, on the other hand, differ in their functional groups, leading to different chemical behaviors and uses .
Properties
Molecular Formula |
C8H13N |
|---|---|
Molecular Weight |
123.20 g/mol |
IUPAC Name |
2-cyclopentylpropanenitrile |
InChI |
InChI=1S/C8H13N/c1-7(6-9)8-4-2-3-5-8/h7-8H,2-5H2,1H3 |
InChI Key |
UIUQLPYCKLGRKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 9-(1,2-thiazol-4-yl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611800.png)

![N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline](/img/structure/B13611820.png)








